4-Bromo-1,2-(methylenedioxy)benzene
Overview
Description
4-Bromo-1,2-(methylenedioxy)benzene is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is also known by other names such as 5-bromobenzo[d][1,3]dioxole and 3,4-methylenedioxybromobenzene . This compound is characterized by a bromine atom attached to a benzene ring that is fused with a methylenedioxy group, forming a dioxole ring structure.
Scientific Research Applications
4-Bromo-1,2-(methylenedioxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fragrances and other fine chemicals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of various drugs and agrochemicals .
Mode of Action
One study suggests that it may be involved in a borylation reaction that proceeds via a radical pathway . This implies that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ chemical structure and function.
Biochemical Pathways
It’s known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Its molecular weight is 201017 , which is within the range generally favorable for good bioavailability. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, but insoluble in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its use as an intermediate in drug synthesis , it’s likely that its effects would largely depend on the specific drug or compound it is used to produce.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-(methylenedioxy)benzene can be synthesized through the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in acetonitrile under UV irradiation in a continuous-flow photoreactor . The reaction mixture is then processed through a liquid-liquid membrane separator to isolate the brominated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated flow reactors and advanced separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Acetonitrile: Common solvent for reactions involving this compound
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzodioxoles: Formed through nucleophilic substitution.
Comparison with Similar Compounds
1,2-Methylenedioxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-benzodioxole: Another brominated benzodioxole with similar properties but different substitution patterns.
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYMIDCHINJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180953 | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-13-4 | |
Record name | 5-Bromo-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for 4-Bromo-1,2-(methylenedioxy)benzene, and what factors influence its yield?
A1: A highly efficient method for synthesizing this compound involves the bromination of 1,2-(methylenedioxy)benzene using hydrobromic acid. [] This reaction utilizes sulfuric acid as a catalyst and hydrogen peroxide as an oxidant in a methanol and acetic acid solvent system. Optimization studies revealed that reaction temperature, time, and the molar ratio of reactants significantly influence the yield. [] Under optimal conditions, this method provides a remarkable yield of 96%. []
Q2: How is this compound utilized in the synthesis of more complex molecules?
A2: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a coupling partner in palladium-catalyzed domino [l5] cyclization reactions. [] This methodology allows for the efficient construction of novel isoindole derivatives with high regioselectivity. [] One specific example highlights its reaction with (Z)-N-(cyclooct-2-enyl)-N-p-tolylacrylamide, resulting in a 70% yield of the desired isoindole product. []
Q3: Has this compound been used in the synthesis of natural products?
A3: Researchers exploring the total synthesis of Hippeastrine, a natural product, have employed this compound as a starting material. [] The compound is first converted to its corresponding aryllithium reagent via lithium-bromide exchange using n-butyllithium. [] This reactive intermediate then undergoes transmetallation with copper(I) bromide to form an organocuprate nucleophile. This nucleophile is subsequently reacted with tricarbonyl(η5-carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−) to yield tricarbonyl[η4-1-methyl ester-5-(3',4'-methylenedioxy)phenylcyclohexa-1,3-diene]iron(0). [] This complex represents an intermediate stage in the multi-step synthesis of Hippeastrine. []
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